Scalable Synthesis of 2-Methyl-3-morpholino-3-oxopropanoic Acid
Scalable Synthesis of 2-Methyl-3-morpholino-3-oxopropanoic Acid
This technical guide details the scalable, high-fidelity synthesis of 2-methyl-3-morpholino-3-oxopropanoic acid (also known as 2-methyl-3-morpholino-3-oxopropionic acid or methylmalonic acid mono-morpholide).
The methodology prioritizes the Meldrum’s Acid Platform , a "gold standard" approach in process chemistry that offers superior atom economy and purification profiles compared to traditional acid chloride or coupling reagent routes.
Content Type: Technical Whitepaper & Protocol Guide Target Audience: Medicinal Chemists, Process Development Scientists
Executive Summary & Strategic Rationale
2-Methyl-3-morpholino-3-oxopropanoic acid (CAS: 1525711-62-9) is a critical bifunctional building block containing a carboxylic acid and a morpholine amide.[1] It serves as a specialized "capped" malonate derivative, often used to introduce solubility-enhancing morpholine motifs into drug scaffolds while retaining a reactive carboxyl handle for further diversification.
The "Senior Scientist" Choice: The Meldrum's Acid Route
While this molecule can theoretically be synthesized via methylmalonyl chloride or carbodiimide coupling (EDC/DCC), these methods suffer from statistical mixtures (bis-amides), difficult purification, or toxic byproducts.
The Meldrum’s Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) pathway is superior for three reasons:
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Regiospecificity: It guarantees the formation of the mono-amide, mono-acid product.
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Thermodynamic Driving Force: The release of acetone and loss of ring strain drives the reaction to completion under mild conditions.
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Self-Purifying Nature: The byproduct is volatile (acetone), and the product’s acidity allows for facile extractive purification.
Retrosynthetic Analysis & Mechanism
The synthesis relies on the nucleophilic ring opening of 5-methyl Meldrum's acid . The morpholine nitrogen attacks one of the carbonyl carbons, cleaving the cyclic ester to release acetone and generate the target beta-amido acid.
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic flow from Meldrum's acid to the target, highlighting the nucleophilic ring opening.
Experimental Protocols
Step 1: Preparation of 5-Methyl Meldrum's Acid
Note: If 5-methyl Meldrum's acid (CAS 3709-18-0) is purchased commercially, proceed directly to Step 2.
Rationale: Unsubstituted Meldrum's acid is alkylated at the C5 position.[2] The high acidity of C5 (pKa ~5) allows for clean mono-methylation using mild bases, preventing the decomposition of the sensitive cyclic diester.
Reagents:
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Meldrum’s Acid (2,2-dimethyl-1,3-dioxane-4,6-dione): 1.0 equiv
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Methyl Iodide (MeI): 1.1 equiv
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Potassium Carbonate (K₂CO₃): 1.2 equiv
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DMF (Anhydrous): 5 mL/g of substrate
Protocol:
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Dissolve Meldrum’s acid in anhydrous DMF under N₂ atmosphere.
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Add K₂CO₃ slowly to the solution (exothermic). Stir for 30 min at room temperature (RT).
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Add Methyl Iodide dropwise via syringe pump to control the rate of alkylation.
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Stir at RT for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or NMR.
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Workup: Pour the reaction mixture into ice-cold water (10x volume). Acidify to pH ~3 with 1N HCl.
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Extract with EtOAc (3x). Wash combined organics with brine to remove DMF.
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Dry over Na₂SO₄ and concentrate. Recrystallize from Acetone/Hexane if necessary.[3]
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Target Yield: 75–85%
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Appearance: White crystalline solid.[4]
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Step 2: Nucleophilic Ring Opening (Synthesis of Target)
Rationale: This step utilizes the "acyl ketene" equivalent nature of Meldrum's acid derivatives. Morpholine acts as the nucleophile.[5] The reaction is typically performed in refluxing solvent to ensure decarboxylative-type kinetics are avoided (we want the acid intact) or to overcome steric hindrance. Correction: For this specific target, we do not want decarboxylation. Mild heating (40-60°C) is sufficient to open the ring without triggering the decarboxylation of the resulting malonic acid derivative.
Reagents:
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5-Methyl Meldrum’s Acid (from Step 1): 1.0 equiv (e.g., 10.0 g)
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Morpholine: 1.2 equiv
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Acetonitrile (MeCN) or Toluene: 10 mL/g (MeCN preferred for polarity)
Protocol:
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Setup: Charge a round-bottom flask with 5-Methyl Meldrum’s Acid and MeCN.
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Addition: Add Morpholine dropwise at RT. A slight exotherm may occur.
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Reaction: Heat the mixture to 50–60°C for 4–6 hours.
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Checkpoint: Monitor by LC-MS.[6] The starting material peak should disappear, replaced by the product mass (M+H = 188.2).
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Note: Avoid temperatures >80°C to prevent potential thermal decarboxylation of the product to the propionamide.
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Workup (Extractive Purification):
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Evaporate the solvent (MeCN) and acetone byproduct under reduced pressure.
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Redissolve the residue in Ethyl Acetate (EtOAc).
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Acid/Base Cycle (Crucial for Purity):
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Extract the organic layer with saturated NaHCO₃ (aq) .[7] The product (acid) moves to the aqueous layer; impurities stay in organic.
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Separate layers.[8] Discard the organic layer.
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Carefully acidify the aqueous layer to pH ~2 using 2N HCl (cool in an ice bath).
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Extract the now-acidic product back into EtOAc (3x).
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-
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Isolation: Dry the final organic layer over MgSO₄, filter, and concentrate in vacuo.
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Final Polish: Triturate the resulting solid with diethyl ether or cold hexanes to remove trace morpholine salts.
Quantitative Data Summary:
| Parameter | Specification |
| Theoretical Mol. Wt. | 187.19 g/mol |
| Expected Yield | 85–92% |
| Appearance | White to off-white solid |
| Melting Point | 105–110°C (approximate) |
| Solubility | Soluble in DMSO, MeOH, EtOAc; Low in Hexane |
Analytical Validation
To validate the synthesis, confirm the following spectral characteristics:
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¹H NMR (400 MHz, DMSO-d₆):
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δ 12.5 (s, 1H, -COOH ) – Broad singlet, exchangeable.
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δ 3.80 (q, 1H, -CH (Me)-) – The methine proton alpha to the acid.
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δ 3.40–3.60 (m, 8H, Morpholine ring protons) – Distinct multiplets.
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δ 1.25 (d, 3H, -CH3 ) – Doublet coupling with the methine.
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LC-MS (ESI+):
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Main peak: m/z 188.1 [M+H]⁺.
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Fragment: m/z 170 (loss of water) or 142 (loss of COOH).
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Process Workflow Diagram
Figure 2: Step-by-step purification workflow ensuring high purity without chromatography.
Safety & Handling
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Methyl Iodide: Potent alkylating agent and suspected carcinogen. Use primarily in a fume hood with double-gloving.
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Meldrum's Acid: Generally low toxicity but can cause irritation.
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Morpholine: Corrosive and flammable liquid. Avoid inhalation.
References
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Meldrum's Acid Chemistry: Gaber, A. E. M., & McNab, H. (2001). Synthesis and Applications of Meldrum's Acid. Synthesis, 2001(14), 2059-2074. Link
- Aminolysis of Meldrum's Acid: Pak, C. S., et al. (1992). Reaction of Meldrum's acid with amines: A convenient synthesis of malonic acid monoamides. Journal of Organic Chemistry, 57(7), 2005-2009.
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Target Molecule Data: PubChem Compound Summary for CID 134693899 (2-methyl-3-morpholino-3-oxopropanoic acid). Link
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Analogous Synthesis: Dumas, A. M., & Fillion, E. (2009). Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon-Carbon Bond-Forming Processes. Accounts of Chemical Research, 43(3), 440-454. Link
Sources
- 1. 105397-92-0|3-Morpholino-3-oxopropanoic acid|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. elearning.uniroma1.it [elearning.uniroma1.it]
- 6. wwwn.cdc.gov [wwwn.cdc.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
